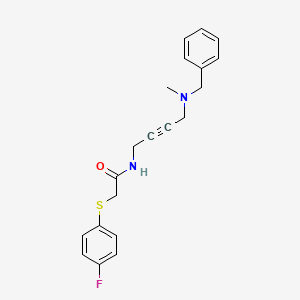
4-Chloro-3-ethyl-2-methylquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethyl-2-methylquinolin-6-amine is a quinoline derivative characterized by the presence of chlorine, ethyl, and methyl groups on its quinoline ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-2-methylquinolin-6-amine typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Functionalization: Chlorination, methylation, and ethylation steps are performed to introduce the respective substituents onto the quinoline ring. These reactions are often carried out using reagents such as thionyl chloride for chlorination, methyl iodide for methylation, and ethyl iodide for ethylation.
Amination: The final step involves the introduction of the amine group at the 6-position of the quinoline ring. This can be achieved through nitration followed by reduction or direct amination using ammonia or an amine source.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-ethyl-2-methylquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: Substitution reactions can replace the chlorine, ethyl, or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include iron and hydrochloric acid, tin and hydrochloric acid, and hydrogen gas with a catalyst.
Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Amine derivatives, hydrazine derivatives, and other reduced forms.
Substitution Products: Derivatives with different substituents replacing the original chlorine, ethyl, or methyl groups.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethyl-2-methylquinolin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Chloro-3-ethyl-2-methylquinolin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
4-Chloro-3-ethyl-2-methylquinolin-6-amine is compared with other similar quinoline derivatives, such as:
Quinoline: The parent compound without substituents.
Chloroquine: A well-known antimalarial drug with a similar structure.
Methaqualone: A sedative-hypnotic drug with a quinoline core.
Propiedades
IUPAC Name |
4-chloro-3-ethyl-2-methylquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-3-9-7(2)15-11-5-4-8(14)6-10(11)12(9)13/h4-6H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWXVQLDGUZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2790638.png)
![3-(2-methylphenyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2790641.png)
![2-(3-Chlorophenyl)-N-[cyano-(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2790642.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2790643.png)
![3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2790650.png)
![N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2790651.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2790656.png)

![2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2790659.png)
![ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2790660.png)
